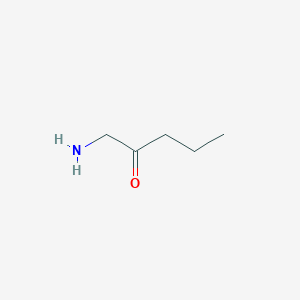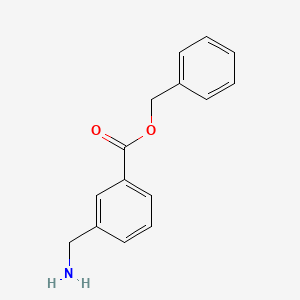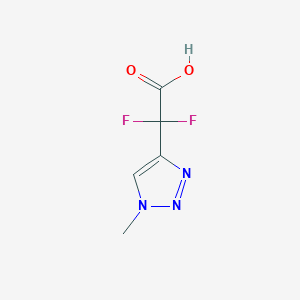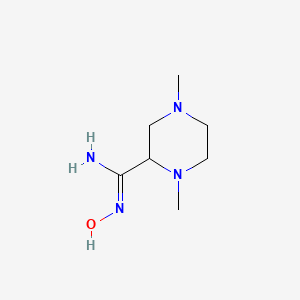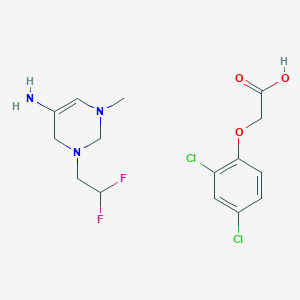
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical properties, which include the presence of both amino and difluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethylamine and 1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials and facilitate nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Automation: Automated systems are used to control reaction parameters and ensure consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, ethyl derivatives, and various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure may enhance its stability and bioavailability, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its fluorinated structure imparts unique characteristics such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
- 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ is unique due to its specific combination of functional groups. The presence of both an amino group and a difluoroethyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H19Cl2F2N3O3 |
|---|---|
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;3-(2,2-difluoroethyl)-1-methyl-2,4-dihydropyrimidin-5-amine |
InChI |
InChI=1S/C8H6Cl2O3.C7H13F2N3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-11-2-6(10)3-12(5-11)4-7(8)9/h1-3H,4H2,(H,11,12);2,7H,3-5,10H2,1H3 |
Clave InChI |
NZXTUEKHRJNQJS-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(CC(=C1)N)CC(F)F.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
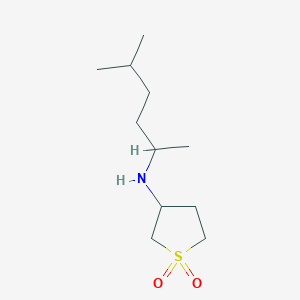
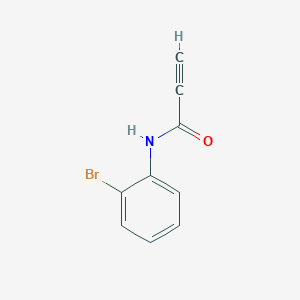
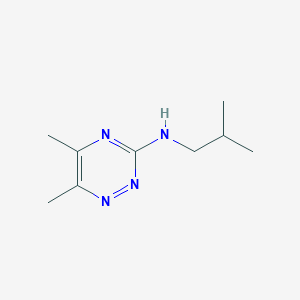
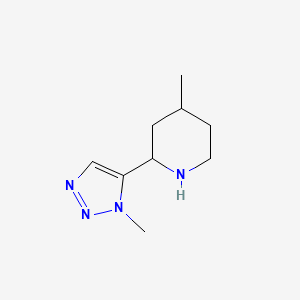
![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
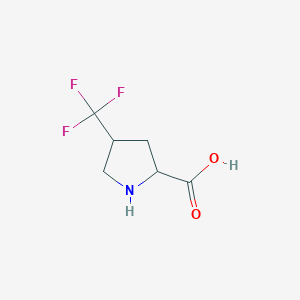
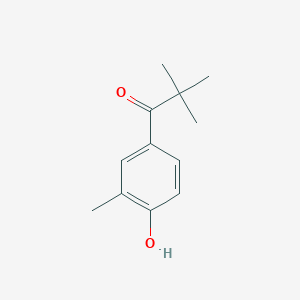
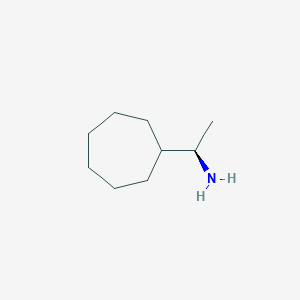
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
